Cas no 1499129-62-2 (2,6-Benzoxazolediamine, N6,N6-dimethyl-)
2,6-Benzoxazolediamine, N6,N6-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- N6,N6-dimethyl-1,3-benzoxazole-2,6-diamine
- 6-n,6-n-dimethyl-1,3-benzoxazole-2,6-diamine
- 2,6-Benzoxazolediamine, N6,N6-dimethyl-
-
- Inchi: 1S/C9H11N3O/c1-12(2)6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,1-2H3,(H2,10,11)
- InChI Key: GCMBIRMXMCZAML-UHFFFAOYSA-N
- SMILES: O1C(N)=NC2=CC=C(C=C12)N(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 186
- XLogP3: 2
- Topological Polar Surface Area: 55.3
2,6-Benzoxazolediamine, N6,N6-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-387853-0.05g |
N6,N6-dimethyl-1,3-benzoxazole-2,6-diamine |
1499129-62-2 | 0.05g |
$983.0 | 2023-05-30 | ||
| Enamine | EN300-387853-0.1g |
N6,N6-dimethyl-1,3-benzoxazole-2,6-diamine |
1499129-62-2 | 0.1g |
$1031.0 | 2023-05-30 | ||
| Enamine | EN300-387853-0.25g |
N6,N6-dimethyl-1,3-benzoxazole-2,6-diamine |
1499129-62-2 | 0.25g |
$1078.0 | 2023-05-30 | ||
| Enamine | EN300-387853-0.5g |
N6,N6-dimethyl-1,3-benzoxazole-2,6-diamine |
1499129-62-2 | 0.5g |
$1124.0 | 2023-05-30 | ||
| Enamine | EN300-387853-1.0g |
N6,N6-dimethyl-1,3-benzoxazole-2,6-diamine |
1499129-62-2 | 1g |
$1172.0 | 2023-05-30 | ||
| Enamine | EN300-387853-2.5g |
N6,N6-dimethyl-1,3-benzoxazole-2,6-diamine |
1499129-62-2 | 2.5g |
$2295.0 | 2023-05-30 | ||
| Enamine | EN300-387853-5.0g |
N6,N6-dimethyl-1,3-benzoxazole-2,6-diamine |
1499129-62-2 | 5g |
$3396.0 | 2023-05-30 | ||
| Enamine | EN300-387853-10.0g |
N6,N6-dimethyl-1,3-benzoxazole-2,6-diamine |
1499129-62-2 | 10g |
$5037.0 | 2023-05-30 |
2,6-Benzoxazolediamine, N6,N6-dimethyl- Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 2,6-Benzoxazolediamine, N6,N6-dimethyl-
Introduction to 2,6-Benzoxazolediamine, N6,N6-dimethyl- (CAS No. 1499129-62-2)
The compound 2,6-Benzoxazolediamine, N6,N6-dimethyl- (CAS No. 1499129-62-2) represents a significant advancement in the field of chemical and pharmaceutical research. This heterocyclic amine derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The benzoxazole core, combined with the dimethyl substitution on the amine groups, imparts distinct reactivity and functionality that make it a valuable scaffold for drug discovery.
Benzoxazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of an amine group in this compound introduces additional possibilities for further chemical modifications, enabling the synthesis of more complex molecules with tailored pharmacological profiles. The N6,N6-dimethyl substitution enhances the basicity of the amine moiety, which can be exploited in various synthetic pathways and interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzoxazole scaffolds. Studies have demonstrated that modifications at the nitrogen and oxygen positions of benzoxazole can significantly alter its biological activity. For instance, derivatives with electron-withdrawing groups at these positions often exhibit enhanced binding affinity to target proteins. The N6,N6-dimethyl-2,6-benzoxazolediamine structure represents an interesting case where both nitrogen atoms are functionalized, potentially leading to unique interactions with biological systems.
The pharmaceutical industry has shown particular interest in this compound due to its potential as a precursor for kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target the underlying mechanisms of these diseases. The basic nature of the N6,N6-dimethyl amine group allows for hydrogen bonding interactions with protein backbones or other polar residues in the active site of kinases, which could be leveraged to improve binding affinity.
Furthermore, the benzoxazole ring itself can participate in π-stacking interactions with aromatic residues in protein targets. This type of interaction is crucial for stabilizing drug-protein complexes and enhancing drug efficacy. The combination of these features makes 2,6-Benzoxazolediamine, N6,N6-dimethyl- a promising candidate for further investigation in drug discovery programs.
Recent computational studies have highlighted the potential of this compound as a scaffold for developing small-molecule inhibitors. Molecular docking simulations have shown that it can effectively bind to the active sites of several kinases, including those implicated in cancer pathways. These studies suggest that minor structural modifications could further optimize its binding properties and selectivity. For example, introducing additional functional groups at specific positions could enhance its ability to interact with target proteins while minimizing off-target effects.
The synthesis of 2,6-Benzoxazolediamine, N6,N6-dimethyl- involves multi-step organic reactions that highlight the compound's synthetic versatility. The benzoxazole core can be synthesized through condensation reactions between salicylaldehyde derivatives and amidines or ureas. Subsequent methylation of the amine groups introduces the N6,N6-dimethyl functionality. This synthetic route is scalable and compatible with various reaction conditions, making it suitable for industrial production if needed.
One of the key advantages of this compound is its stability under various conditions. The benzoxazole ring is known for its robustness against hydrolysis and oxidation, ensuring that it remains intact during storage and transport. Additionally, the dimethylation of the amine groups enhances its chemical stability by reducing nucleophilic reactivity at these positions. This stability is crucial for pharmaceutical applications where maintaining the integrity of active ingredients over time is essential.
In conclusion,2,6-Benzoxazolediamine, N6,N6-dimethyl- (CAS No. 1499129-62-2) represents a significant contribution to the field of medicinal chemistry. Its unique structural features and potential applications in drug discovery make it a valuable compound for further research and development. As our understanding of biological targets continues to evolve,benzoxazole derivatives like this one will play an increasingly important role in developing novel therapeutic agents that address unmet medical needs.
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